Methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate
Overview
Description
Methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound, making it a valuable subject of study.
Mechanism of Action
Target of Action
Methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate is a compound that belongs to the 1,2,4-oxadiazole family . Compounds in this family have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . .
Mode of Action
Compounds in the 1,2,4-oxadiazole family have been suggested to exhibit their anti-infective properties through various mechanisms, potentially including disruption of bacterial cell walls, inhibition of protein synthesis, or interference with dna replication .
Biochemical Pathways
Given the anti-infective properties of related 1,2,4-oxadiazole compounds, it is plausible that this compound may interact with pathways related to microbial growth and proliferation .
Result of Action
Based on the known anti-infective properties of related 1,2,4-oxadiazole compounds, it is possible that this compound may inhibit the growth and proliferation of certain microbes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate typically involves the reaction of a benzoic acid derivative with an amidoxime. One common method includes the following steps:
Formation of Amidoxime: The starting material, such as a nitrile, is reacted with hydroxylamine to form an amidoxime.
Cyclization: The amidoxime is then cyclized with a benzoic acid derivative in the presence of a dehydrating agent, such as carbonyl diimidazole, to form the oxadiazole ring.
Esterification: The resulting oxadiazole compound is esterified using methanol and an acid catalyst to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring or the oxadiazole ring .
Scientific Research Applications
Methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-infective agent, with activities against bacteria, viruses, and other pathogens.
Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Industrial Chemistry: The compound serves as an intermediate in the synthesis of other valuable chemicals and pharmaceuticals.
Comparison with Similar Compounds
Methyl 4-(5-methyl-1,2,5-oxadiazol-3-yl)benzoate: This compound has a similar structure but with a different oxadiazole isomer.
Methyl 4-(5-methyl-1,3,4-oxadiazol-3-yl)benzoate: Another isomer with different chemical properties.
Uniqueness: Methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate is unique due to its specific oxadiazole ring structure, which imparts distinct chemical and biological properties. The 1,2,4-oxadiazole ring is known for its stability and ability to form strong hydrogen bonds, making it a valuable scaffold in drug design and materials science .
Properties
IUPAC Name |
methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7-12-10(13-16-7)8-3-5-9(6-4-8)11(14)15-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZDWMKGQVUJQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=C(C=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446850 | |
Record name | Methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
196301-94-7 | |
Record name | Methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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